2-Chloroacridine
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Overview
Description
2-Chloroacridine is an organic compound with the molecular formula C13H8ClN. It is a derivative of acridine, a nitrogen-containing heterocycle known for its broad range of pharmaceutical properties. Acridine derivatives, including this compound, are characterized by their unique physical and chemical properties, biological activities, and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloroacridine typically involves the Ullmann condensation reaction. This method starts with the reaction of 2-chlorobenzoic acid and aniline to form 2-(phenylamino)benzoic acid. This intermediate is then cyclized using polyphosphoric acid (PPA) to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of efficient catalysts and controlled reaction environments are crucial for industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Chloroacridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Oxidation and Reduction Reactions: These reactions can modify the acridine ring structure.
Cyclization Reactions: Formation of more complex heterocyclic compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Substitution Reactions: Formation of various substituted acridines.
Oxidation Reactions: Formation of acridone derivatives.
Reduction Reactions: Formation of reduced acridine derivatives.
Scientific Research Applications
2-Chloroacridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with DNA and proteins.
Medicine: Investigated for its potential anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 2-Chloroacridine primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerase and telomerase. This disruption can lead to cell death, making it a potential anticancer agent .
Comparison with Similar Compounds
Similar Compounds
Acridine: The parent compound of 2-Chloroacridine.
9-Chloroacridine: Another chloro-substituted acridine derivative.
Amsacrine: An acridine derivative used as an anticancer drug
Uniqueness of this compound
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1207-96-1 |
---|---|
Molecular Formula |
C13H8ClN |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
2-chloroacridine |
InChI |
InChI=1S/C13H8ClN/c14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)15-13/h1-8H |
InChI Key |
NDAXYJIUSLEMIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=C(C=CC3=N2)Cl |
Origin of Product |
United States |
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